![molecular formula C50H50ClN7O13 B10854448 N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid](/img/structure/B10854448.png)
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCT367766 (formic) is an orally active protein degrader and a Cereblon-based pirin-targeting proteolysis-targeting chimera (PROTAC). It is a third-generation heterobifunctional compound that selectively targets pirin for degradation, effectively diminishing its protein expression at low concentrations. This compound demonstrates moderate affinity towards the CRBN-DDB1 complex, with an IC50 value of 490 nanomolar, and exhibits strong binding to recombinant pirin and CRBN, with dissociation constant values of 55 nanomolar and 120 nanomolar, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CCT367766 (formic) involves the conjugation of a ligand for the target protein (pirin) with a ligand for the E3 ubiquitin ligase Cereblon, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the Ligand for Pirin: This involves the preparation of a molecule that can specifically bind to pirin.
Synthesis of the Ligand for Cereblon: This involves the preparation of a molecule that can specifically bind to the Cereblon E3 ubiquitin ligase.
Linker Synthesis: The linker is synthesized to connect the two ligands.
Conjugation: The ligands are conjugated through the linker to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of CCT367766 (formic) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large quantities of the ligands and linker are synthesized in batches.
Purification: The synthesized compounds are purified using techniques such as chromatography.
Conjugation and Final Purification: The ligands are conjugated, and the final product is purified to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
CCT367766 (formic) undergoes several types of chemical reactions, including:
Binding Reactions: It binds to the target protein pirin and the E3 ubiquitin ligase Cereblon.
Degradation Reactions: It facilitates the ubiquitination and subsequent proteasomal degradation of pirin.
Common Reagents and Conditions
Binding Reactions: These reactions typically occur under physiological conditions, with the presence of the target protein and the E3 ligase.
Degradation Reactions: These reactions require the presence of ubiquitin, ATP, and the proteasome.
Major Products Formed
The major product formed from the degradation reaction is the ubiquitinated pirin, which is subsequently degraded by the proteasome into smaller peptides.
Wissenschaftliche Forschungsanwendungen
CCT367766 (formic) has several scientific research applications, including:
Chemistry: It serves as a chemical tool for studying the functions of the largely unexplored protein pirin.
Biology: It is used to investigate the role of pirin in various biological processes.
Medicine: It has potential therapeutic applications in diseases where pirin is implicated, such as cancer.
Industry: It is used in the development of new PROTAC-based therapies and research tools.
Wirkmechanismus
CCT367766 (formic) exerts its effects through the following mechanism:
Binding: The compound binds to both the target protein pirin and the E3 ubiquitin ligase Cereblon.
Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to pirin, tagging it for degradation.
Degradation: The ubiquitinated pirin is recognized and degraded by the proteasome, leading to a reduction in pirin protein levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CCT367766: A similar compound that also targets pirin for degradation.
SR-1114: Another PROTAC that targets different proteins for degradation.
MS83: A PROTAC with a different target protein and E3 ligase.
Uniqueness
CCT367766 (formic) is unique due to its high specificity for pirin and its moderate affinity for the CRBN-DDB1 complex. Its ability to effectively degrade pirin at low concentrations makes it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C50H50ClN7O13 |
|---|---|
Molekulargewicht |
992.4 g/mol |
IUPAC-Name |
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid |
InChI |
InChI=1S/C49H48ClN7O11.CH2O2/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61;2-1-3/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61);1H,(H,2,3) |
InChI-Schlüssel |
URCCZTKAWRGCCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



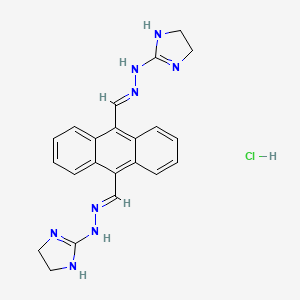
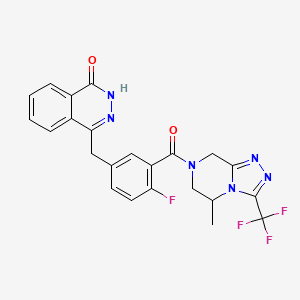
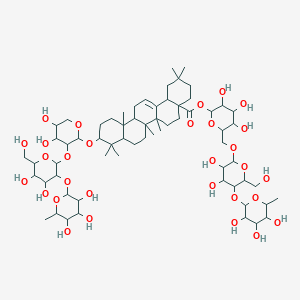
![magnesium;[(2R)-3-hydroxy-2-[(1S)-1-hydroxy-2-oxidoethyl]-5-oxo-2H-furan-4-yl] phosphate;methane](/img/structure/B10854396.png)
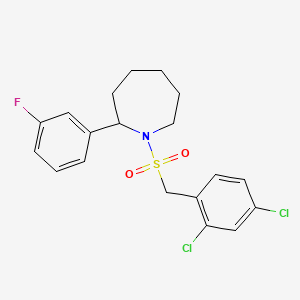
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854403.png)
![cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine](/img/structure/B10854419.png)
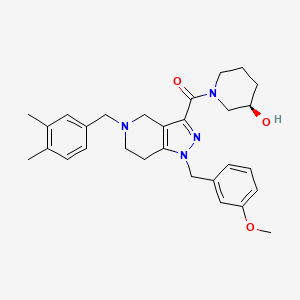
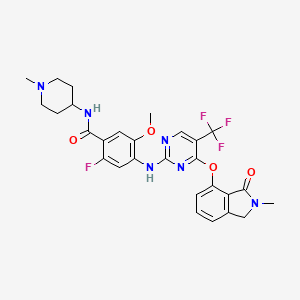


![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate;methane](/img/structure/B10854441.png)
![3-[5-[(4aS,8aR)-4-oxo-3-propan-2-yl-4a,5,8,8a-tetrahydrophthalazin-1-yl]-2-methoxyphenyl]-N-benzylprop-2-ynamide](/img/structure/B10854460.png)
